Epimedin A1

説明

Epimedin A1 as a Flavonoid Compound of Academic Interest

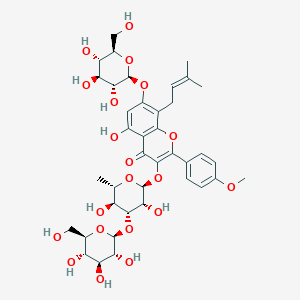

This compound is classified as a prenylated flavonol glycoside. researchgate.net Structurally, it is a derivative of icaritin (B1674259), featuring glycosylation at specific positions. Its molecular formula is C₃₉H₅₀O₂₀, with a molecular weight of 838.80 g/mol . medchemexpress.commedchemexpress.comdcchemicals.com This complex structure, particularly the presence of sugar moieties at both the 3-OH and 7-OH positions of the flavonoid backbone, contributes to its unique properties and is a focal point of academic study. researchgate.net this compound is one of the predominant flavonoid compounds found in plants of the Epimedium genus, alongside epimedin B, epimedin C, and icariin (B1674258). researchgate.netpublish.csiro.aupeerj.com The academic interest in this compound stems from its potential biological activities and its role as a significant component in several species of Epimedium, a genus with a long history of use in traditional medicine. researchgate.netresearchgate.net

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃₉H₅₀O₂₀ medchemexpress.commedchemexpress.comdcchemicals.com |

| Molecular Weight | 838.80 g/mol medchemexpress.commedchemexpress.comdcchemicals.com |

| Class | Flavonoid, Prenylated Flavonol Glycoside researchgate.net |

| Synonym | Hexandraside F medchemexpress.comtargetmol.com |

| Appearance | Light yellow to yellow solid medchemexpress.com |

Historical Context of this compound in Traditional Medicine Research

This compound is primarily extracted from Herba Epimedii, the dried leaves of various Epimedium species. medchemexpress.comtargetmol.com This herb, known as "Yin Yang Huo" in Chinese, has been a cornerstone of Traditional Chinese Medicine (TCM) for over a thousand years. researchgate.netnih.govcaldic.com Historically, Herba Epimedii has been used to treat a range of conditions, including osteoporosis, cardiovascular diseases, and to strengthen bones and muscles. researchgate.netchemfaces.comnih.gov The traditional use of Epimedium plants spurred modern scientific investigation into its active constituents. nih.govmdpi.com This research led to the identification of several flavonoids, including this compound, as major bioactive components responsible for the herb's therapeutic effects. researchgate.netmdpi.com The long-standing use of Epimedium in TCM provides a rich historical and cultural context for the contemporary pharmacological studies of its isolated compounds like this compound. nih.govmdpi.comahri.gov.et

Significance of this compound in Contemporary Phytochemical and Pharmacological Research

In contemporary research, this compound is recognized for its various pharmacological activities. Studies have highlighted its potential in the treatment of osteoporosis. chemfaces.com Research indicates that this compound can inhibit osteoclast differentiation, a key process in bone resorption. nih.gov One study demonstrated that this compound negatively regulates the TRAF6/PI3K/AKT/NF-κB signaling pathway, which is involved in osteoclastogenesis. nih.gov Furthermore, in vivo studies using ovariectomized rat models, which simulate postmenopausal osteoporosis, have shown that administration of this compound can attenuate bone loss. nih.gov

Beyond its effects on bone health, this compound is also investigated for its antioxidant properties. peerj.com As a flavonoid, it is part of a class of compounds known for their ability to scavenge free radicals. peerj.com The phytochemical significance of this compound also lies in its use as a chemical marker for the quality control of Herba Epimedii and its various species. mdpi.comfrontiersin.orgfrontiersin.org The concentration of this compound, along with other major flavonoids, is often measured to ensure the quality and consistency of herbal preparations. frontiersin.orgresearchgate.net

Table 2: Investigated Pharmacological Activities of this compound

| Pharmacological Activity | Research Finding |

|---|---|

| Anti-osteoporotic | Inhibits osteoclast differentiation by negatively regulating the TRAF6/PI3K/AKT/NF-κB signaling axis. nih.gov Attenuates ovariectomy-induced bone loss in rats. nih.gov |

| Antioxidant | Exhibits free radical-scavenging ability. peerj.com |

Research Gaps and Future Directions in this compound Studies

Despite the growing body of research on this compound, several knowledge gaps remain, pointing toward future research directions. While studies have identified the inhibition of the TRAF6/PI3K/AKT/NF-κB pathway as one mechanism of action in osteoclasts, it is possible that this compound may inhibit osteoclasts through other pathways, which warrants further investigation. nih.gov The current research on the effects of this compound on bone cells has primarily focused on osteoclasts; its potential effects on osteoblasts, the cells responsible for bone formation, require more in-depth study. nih.gov

Furthermore, while in vitro and in vivo animal studies have provided valuable insights, there is a need for well-designed clinical trials in humans to confirm the therapeutic potential of this compound, particularly for conditions like osteoporosis. caldic.comnih.gov The oral bioavailability of this compound has been found to be relatively low, and research into enhancing its absorption and understanding its metabolism is crucial for its development as a therapeutic agent. nih.gov Future studies could also explore the synergistic effects of this compound with other compounds present in Herba Epimedii extracts. A comprehensive understanding of the structure-activity relationship of this compound and its derivatives could lead to the synthesis of more potent and bioavailable analogues for therapeutic use. nih.govresearchgate.net

特性

IUPAC Name |

3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-37-30(49)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)36(33(57-34(18)23)16-6-8-17(52-4)9-7-16)59-39-32(51)35(24(43)15(3)53-39)58-38-31(50)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,35,37-45,47-51H,10,12-13H2,1-4H3/t15-,21+,22+,24-,25+,26+,28-,29-,30+,31+,32+,35+,37+,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVBYGTTYRFJKH-YFNAFYFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

838.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sources and Isolation Methodologies for Epimedin A1

Natural Abundance and Botanical Sources of Epimedin A1

This compound is a naturally occurring prenylated flavonol glycoside found in plants of the Epimedium genus, which are widely used in traditional medicine. medchemexpress.commedchemexpress.com

Epimedium brevicornu Maxim., a species within the Berberidaceae family, is a primary and well-documented botanical source of this compound. chemfaces.comadooq.com This plant, also known as 'Yinyanghuo' in Chinese, is a key component of traditional Chinese medicine. nih.govnih.gov The aerial parts of E. brevicornu are harvested for the extraction of various flavonoids, including a significant amount of this compound. adooq.comcaldic.com Research has consistently identified E. brevicornu as a reliable source for isolating this compound for scientific investigation. chemfaces.comresearchgate.net

The concentration of this compound is not uniform across all Epimedium species or even within different populations of the same species. nih.govresearchgate.net Studies have revealed significant variations in the content of major flavonoids, including this compound, among different species such as E. sagittatum, E. pubescens, and E. koreanum. nih.govresearchgate.net For instance, one study assessing ten representative populations of E. brevicornu found that the Epimedin A concentration ranged from 2.31 to 8.42 mg/g, with one population showing significantly lower levels. nih.gov Another study noted that while this compound is a common flavonoid in several Epimedium species, its content in samples of E. sagittatum from certain regions was markedly higher than in other species. researchgate.net These variations can be attributed to genetic differences, geographical location, and environmental factors. nih.govmdpi.com

Table 1: Variation of this compound and Other Flavonoids in Different Epimedium Populations

| Population/Species | Epimedin A (mg/g) | Epimedin B (mg/g) | Epimedin C (mg/g) | Icariin (B1674258) (mg/g) | Total Flavonoids (mg/g) |

| E. brevicornu (Pop. 1-9 avg.) | 2.31-8.42 | 6.67-55.7 | 5.39-23.0 | 8.50-39.9 | 29.1-123 |

| E. brevicornu (SXXA Pop.) | <1.00 | - | - | <4.46 | - |

| E. sagittatum (2008) | - | 12.4 (mean) | - | 3.2 (mean) | - |

| E. sagittatum (2009, Wuhan) | - | - | - | 24.7 (mean) | - |

| E. sagittatum (2009, Beijing) | - | - | - | 18.8 (mean) | - |

| E. sagittatum (2009, Guangzhou) | - | 12.1 (mean) | - | - | - |

| Data compiled from studies on flavonoid variations. nih.govmdpi.com |

Advanced Extraction Techniques for this compound from Botanical Materials

To efficiently isolate this compound and other flavonoids from plant materials, various advanced extraction techniques have been developed and optimized. researchgate.net These methods offer improvements over traditional techniques in terms of efficiency, solvent consumption, and extraction time. nih.gov

Pressurized Liquid Extraction (PLE) is a reliable method developed for the simultaneous determination of multiple flavonoids, including this compound, from different Epimedium species. nih.govcapes.gov.br This technique utilizes solvents at elevated temperatures and pressures to enhance extraction efficiency. researchgate.net A validated PLE-HPLC method demonstrated good linearity and recovery for 15 flavonoids, proving its successful application for analyzing their content in various Epimedium species. nih.govcapes.gov.br

Ultrasonic-Assisted Extraction (UAE) is recognized as an efficient method for extracting flavonoids from Epimedium. nih.govsemanticscholar.org The process employs ultrasonic waves to disrupt plant cell walls, facilitating the release of target compounds. An optimized UAE procedure for extracting epimedin A, B, C, and icariin involved using a 50% (v/v) ethanol (B145695) solution with a liquid-to-solid ratio of 30 ml/g, an ultrasonication duration of 30 minutes at 50°C for three cycles. nih.gov This method has been shown to be more efficient than conventional Soxhlet and boiling extraction methods. nih.gov The effectiveness of UAE is attributed to the mechanical effects of ultrasound, which cause cell destruction and enhance solvent penetration. nih.gov

Heat Reflux Extraction (HRE) is a more traditional method used for flavonoid extraction. researchgate.net While effective, it is often compared to more modern techniques like UAE to highlight advancements in extraction efficiency. science.gov Studies comparing HRE with UAE have shown that UAE can yield comparable or higher amounts of flavonoids in a shorter time. researchgate.net HPLC analysis of extracts obtained through both heating and ultrasonic methods revealed no significant differences in the types of flavonoids extracted, with both methods successfully isolating epimedin A, B, C, and icariin. researchgate.net

Table 2: Comparison of Advanced Extraction Techniques for Flavonoids from Epimedium

| Technique | Principle | Key Parameters | Advantages |

| Pressurized Liquid Extraction (PLE) | Uses solvents at high temperature and pressure. | Temperature, pressure, solvent type. | High efficiency, reliable for simultaneous determination of multiple compounds. nih.govcapes.gov.br |

| Ultrasonic-Assisted Extraction (UAE) | Employs ultrasonic waves to disrupt cell walls. | Ethanol concentration, liquid-to-solid ratio, time, temperature, extraction cycles. | High efficiency, reduced extraction time and solvent consumption compared to conventional methods. nih.gov |

| Heat Reflux Extraction (HRE) | Involves boiling a solvent with the plant material. | Solvent type, extraction time. | A conventional and established method. researchgate.net |

| This table summarizes the key aspects of different extraction methodologies. |

Microwave-Assisted Extraction (MAE) Protocols

Microwave-Assisted Extraction (MAE) is an advanced extraction technique that utilizes microwave energy to heat the solvent and plant matrix, accelerating the transfer of analytes from the sample into the solvent. researchgate.netnih.gov This method offers significant advantages over traditional techniques, including reduced extraction times, lower solvent consumption, and potentially higher extraction yields. researchgate.netnih.gov The mechanism involves the direct heating of the sample through molecular interaction with the electromagnetic field, causing a rapid temperature and pressure increase within the plant cells, leading to cell wall rupture and the release of target compounds. researchgate.netrjptonline.org

In the context of extracting flavonoids like this compound from Herba Epimedii, dynamic microwave-assisted extraction (DMAE) has been shown to be particularly effective. researchgate.net Research comparing DMAE to other methods like ultrasonic extraction and heat reflux extraction found that DMAE provided a higher yield in a dramatically shorter time. researchgate.net The optimization of MAE parameters is crucial for maximizing extraction efficiency while preventing the thermal degradation of the compound. rjptonline.org Key parameters that are manipulated include microwave power, extraction time, and the liquid-to-solid ratio. rjptonline.orgresearchgate.net

One study optimized the DMAE parameters for flavonoids from Herba Epimedii and determined the following conditions for achieving maximum yield. researchgate.net

| Parameter | Optimal Value |

|---|---|

| Microwave Power | 200 W |

| Liquid-to-Solid Ratio | 30:1 mL/g |

| Solvent Flow Rate | 10 mL/min |

Considerations for Solvent Selection in this compound Extraction

The choice of solvent is a critical factor in the extraction of this compound, governed by the principle of "like dissolves like." As a flavonoid glycoside, this compound has limited solubility in aqueous solutions, necessitating the use of organic solvents. researchgate.net The selection process aims to find a solvent that provides high solubility for the target compound while being effective and safe to use. kjhil.com

Commonly used solvents for the extraction of flavonoids include methanol (B129727), ethanol, acetone, and ethyl acetate. researchgate.net For extracting flavonoids from Herba Epimedii, mixtures of ethanol and water are particularly effective. researchgate.net The addition of water to the ethanol broadens the extraction range; the water can cause the plant tissues to swell, which increases the surface area that comes into contact with the solvent, thereby improving extraction efficiency. researchgate.net Studies have shown that extraction yield increases with ethanol concentration up to a certain point, after which it may decrease. For instance, one study reported that a 40% ethanol concentration provided the optimal extraction yield for flavonoids from Herba Epimedii. researchgate.net

| Solvent Type | Examples | Rationale for Use with this compound |

|---|---|---|

| Polar Protic Solvents | Ethanol, Methanol | Effective at dissolving polar flavonoid glycosides. |

| Aqueous Mixtures | Ethanol/Water | Enhances extraction by swelling plant matrix and increasing solvent penetration. researchgate.net |

| Other Organic Solvents | Acetone, Ethyl Acetate | Also used for flavonoid extraction due to appropriate polarity. researchgate.net |

Chromatographic Purification Strategies for this compound

Following initial extraction, crude extracts contain a complex mixture of compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary methods used for both purification and purity assessment, while solid-phase extraction (SPE) is a common preparatory step.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-performance liquid chromatography (HPLC) is a cornerstone technique used to separate, identify, and quantify components in a mixture. wikipedia.org It relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. wikipedia.org For compounds like this compound, reversed-phase HPLC (RP-HPLC) is most common, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture.

A validated HPLC method for the quantitative analysis of major flavonoids in Herba Epimedii, including Epimedin A, provides a framework for its isolation and purity assessment. researchgate.net The separation is typically achieved using a gradient elution, where the composition of the mobile phase is changed over time to effectively separate compounds with different polarities. researchgate.net

| Parameter | Specification |

|---|---|

| Column | Capcell Pak C18 |

| Mobile Phase | Acetonitrile (B52724) and 0.1% Formic Acid in water (gradient elution) |

| Detection | UV at 270 nm |

Based on a method for analyzing five bioactive constituents in Herba Epimedii. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-performance liquid chromatography (UPLC) is an evolution of HPLC that uses columns packed with smaller particles (typically sub-2 µm). rjptonline.orgijsrtjournal.com This innovation results in significantly higher resolution, sensitivity, and much faster analysis times compared to traditional HPLC. researchgate.netwaters.com The UPLC system is designed to operate at much higher pressures to effectively pump the mobile phase through the densely packed column. rjptonline.org

A rapid UPLC method has been successfully developed for the simultaneous determination of 15 flavonoids, including this compound, in Epimedium species. researchgate.net This method demonstrates the power of UPLC to resolve complex mixtures in a fraction of the time required by HPLC, with a total run time of just 12 minutes. researchgate.net The enhanced performance makes UPLC an ideal tool for high-throughput quality control and purity assessment of this compound. ijsrtjournal.comresearchgate.net

| Parameter | Specification | Advantage over HPLC |

|---|---|---|

| System | Waters Acquity UPLC | Higher Resolution & Sensitivity researchgate.netwaters.com |

| Column | Acquity UPLC BEH C18 (1.7 µm particle size) | |

| Mobile Phase | Gradient of 50mM Acetic Acid and Acetonitrile | |

| Analysis Time | < 12 minutes | Increased Speed / Higher Throughput ijsrtjournal.comresearchgate.net |

Solid-Phase Extraction (SPE) for Sample Preparation and Enrichment

Solid-phase extraction (SPE) is a sample preparation technique used for the cleanup and concentration of analytes from a complex mixture before analysis by methods like HPLC or UPLC. scioninstruments.comsigmaaldrich.com The process involves passing a liquid sample through a cartridge containing a solid adsorbent (sorbent). specartridge.com Depending on the chosen sorbent and solvents, the target analyte can be retained on the sorbent while impurities are washed away (Bind-Elute SPE), or the impurities can be retained while the analyte of interest passes through (Interference Removal). sigmaaldrich.com

For a moderately polar compound like this compound extracted from a plant matrix, a reversed-phase SPE cartridge (e.g., C18) is typically used. scioninstruments.com The process generally involves four key steps to isolate and enrich the analyte. thermofisher.com

| Step | Description | Purpose |

|---|---|---|

| 1. Conditioning | The sorbent is rinsed with a solvent like methanol, followed by water or a buffer. | To activate the sorbent and ensure reproducible retention of the analyte. specartridge.com |

| 2. Sample Loading | The crude extract (dissolved in a suitable solvent) is passed through the cartridge. | The analyte and some impurities bind to the C18 sorbent. |

| 3. Washing | A weak solvent (e.g., water or a low percentage of organic solvent) is passed through. | To rinse away polar impurities and interferences that are not strongly bound to the sorbent. thermofisher.com |

| 4. Elution | A stronger organic solvent (e.g., methanol or acetonitrile) is used to rinse the cartridge. | To disrupt the analyte-sorbent interaction and collect the purified, concentrated analyte. thermofisher.com |

Advanced Analytical Characterization of Epimedin A1

Spectroscopic Techniques for Structural Elucidation of Epimedin A1

Spectroscopic methods are fundamental in determining the intricate molecular structure of this compound. These techniques provide a wealth of information regarding its elemental composition, functional groups, and the spatial arrangement of its atoms.

Mass spectrometry is an indispensable tool for the structural elucidation of this compound, offering high sensitivity and the ability to determine precise molecular mass and elemental composition. currenta.de Techniques such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography, including UPLC-LTQ-Orbitrap MS and UPLC-Q-TOF-MS, are frequently utilized. pjps.pkncl.edu.tw

In positive-ion mode electrospray ionization (ESI+), this compound typically exhibits a protonated molecule [M+H]⁺. researchgate.net High-resolution instruments can measure the mass with high accuracy, allowing for the determination of the molecular formula (C₃₉H₅₀O₂₀). Collision-induced dissociation (CID) or high-energy fragmentation experiments provide valuable structural information by breaking the molecule into characteristic fragment ions. currenta.deresearchgate.net Common fragmentation pathways for this compound involve the sequential loss of its sugar moieties. For instance, fragment ions corresponding to [M+H-Glc]⁺, [M+H-Glc-Rha]⁺, and [M+H-Rha-Rha-Glc]⁺ have been observed, which helps to confirm the identity and sequence of the glycosidic units attached to the icaritin (B1674259) aglycone. frontiersin.orgresearchgate.net

The combination of low-energy scans to detect the molecular ion and high-energy scans to generate fragment patterns is a standard approach. currenta.deresearchgate.net This dual analysis provides a comprehensive dataset for confirming the structure of this compound in complex mixtures. currenta.deresearchgate.net

Table 1: Key Mass Spectrometry Data for this compound

| Ionization Mode | Observed Ion | Molecular Formula | Key Fragment Ions (m/z) | Instrumentation | Reference |

|---|---|---|---|---|---|

| ESI+ | [M+H]⁺ | C₃₉H₅₁O₂₀⁺ | 677.2443 [M+H-glc]⁺, 531.1879 [M+H-glc-rha]⁺, 369.1356 [M+H-glc-rha-glc]⁺ | RRLC/TOFMS | researchgate.net |

| ESI+ | [M+H]⁺ | C₃₉H₅₁O₁₉⁺ (from HRES-MS) | 845.2844 [M+Na]⁺ | HRES-MS | sciengine.com |

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the carbon-hydrogen framework of this compound. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed for complete structural assignment. sciengine.com

The ¹H NMR spectrum of this compound displays signals corresponding to aromatic protons, a methoxyl group, and numerous signals in the sugar region. clockss.org For example, aromatic proton signals can be observed, and irradiation of the methoxyl group signal can show a nuclear Overhauser effect (NOE) with specific aromatic protons, confirming the position of the methoxyl group on the flavonoid backbone. clockss.org

The ¹³C NMR spectrum reveals the total number of carbon atoms in the molecule, which for this compound is thirty-nine. clockss.org The chemical shifts of these carbons indicate their chemical environment, distinguishing between sp²-hybridized aromatic and carbonyl carbons and sp³-hybridized carbons of the sugar moieties and the prenyl group. clockss.org Detailed analysis of 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the sugar units and their attachment points to the aglycone. sciengine.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Nucleus | Key Chemical Shifts (δ ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H NMR (500 MHz, pyridine-d₅) | 7.14 (1H, s), 7.15 (2H, d, J=9.2 Hz), 8.09 (2H, d, J=9.2 Hz), 3.72 (3H, s) | Aromatic and methoxyl protons | clockss.org |

| ¹³C NMR (125 MHz) | Signals for 39 carbons: including >C=O, aromatic >C= and =CH-, sugar carbons | Full carbon skeleton | clockss.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems within the this compound molecule.

IR spectroscopy is used to identify characteristic functional groups. The IR spectrum of this compound shows absorption bands around 3300 cm⁻¹, which is indicative of hydroxyl (-OH) groups, and at approximately 1635 cm⁻¹, corresponding to a conjugated and hydrogen-bonded carbonyl (>C=O) group typical of flavonoids. clockss.org

UV-Vis spectroscopy provides insights into the electronic structure and conjugation of the flavonoid core. In methanol (B129727), this compound exhibits UV absorption maxima at approximately 271 nm, 318 nm, and 349 nm, which are characteristic of a flavonol-type structure. clockss.org These absorption bands are useful for detection in chromatographic methods. frontiersin.org

Quantitative Determination Methodologies for this compound in Complex Matrices

Accurate quantification of this compound in raw materials, finished products, and biological samples is crucial for quality control and pharmacokinetic studies. Chromatographic methods are the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Rapid Resolution Liquid Chromatography (RRLC) are the most widely used techniques for the quantitative analysis of this compound. bvsalud.orgnih.govmedchemexpress.cn These methods offer excellent separation of this compound from other related flavonoids in complex matrices like Epimedium extracts. researchgate.netresearchgate.net

Method development involves optimizing several parameters, including the stationary phase (column), mobile phase composition, and detection wavelength. C18 columns are commonly employed for the separation. pjps.pkresearchgate.net The mobile phase typically consists of a gradient mixture of an aqueous solution (often containing a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. pjps.pkncl.edu.tw Detection is usually performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength where this compound has strong absorbance, such as 270 nm. pjps.pkresearchgate.net

Validation of these analytical methods is performed to ensure their reliability, and includes assessment of linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For instance, UPLC methods have demonstrated good linearity (R² > 0.9997) for this compound, with low LODs and LOQs, and relative standard deviations (RSDs) for intra- and inter-day precision typically below 5.0%. medchemexpress.cnresearchgate.net Recoveries are generally in the range of 95.0-103.7%. medchemexpress.cnresearchgate.net UPLC and RRLC offer the advantage of shorter analysis times compared to conventional HPLC. researchgate.netnih.gov

Table 3: Example Chromatographic Conditions for this compound Quantification

| Technique | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| UPLC | Acquity UPLC BEH C18 (50 mm x 2.1mm, 1.7 µm) | Gradient of 50mM acetic acid and acetonitrile | Not specified | DAD | medchemexpress.cnresearchgate.net |

| HPLC | Agilent Eclipse C18 (4.6 mm × 250 mm, 5 μm) | Gradient of 0.2% aqueous formic acid (A) and acetonitrile (B) | 1 mL/min | DAD at 270 nm | pjps.pk |

| RRLC | Phenomenex Luna C18-HST or Zorbax Eclipse XDB | Gradient of water (A) and acetonitrile (B) | 1.0 mL/min or 2.5 mL/min | UV at 203 nm | nih.gov |

Chemometrics involves the use of statistical and mathematical methods to analyze chemical data. In the context of this compound analysis, chemometrics is often coupled with spectroscopic techniques like Near-Infrared (NIR) spectroscopy for rapid, non-destructive quantification. chemfaces.com

One approach involves developing a calibration model using a regression tool like a support vector machine (SVM) combined with a variable selection method such as a genetic algorithm (GA). chemfaces.com The model is trained using a set of samples for which the this compound content has been determined by a reference method (e.g., HPLC). Once the model is built and validated, the NIR spectrum of a new sample can be measured, and its this compound content can be predicted quickly. For a GA-SVM model, a high coefficient of determination for the prediction set (e.g., R²p = 0.9015) indicates a strong correlation between the NIR-predicted values and the reference values. chemfaces.com

Other chemometric techniques like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) are used to process large datasets from techniques like UPLC-MS to screen for differential components and understand variations in chemical profiles across different samples. pjps.pk

Quality Control Markers and Standardization of Epimedium Extracts Containing this compound

The great variability in the chemical composition of herbal medicines, influenced by genetic, cultural, and environmental factors, presents a significant challenge to their consistent and effective use. academicjournals.org For Epimedium extracts, ensuring quality and standardization is crucial, and this compound has emerged as a key phytochemical marker in this endeavor. The process of standardization aims to establish a consistent chemical profile and biological activity, thereby ensuring the quality, safety, and efficacy of the herbal product. fiocruz.br

The quality of herbal preparations can be affected by numerous factors, including the plant species, age, part of the plant used, and post-harvesting conditions such as drying and storage. academicjournals.org In the case of Epimedium, several species are used medicinally, each with a distinct flavonoid profile. caldic.comfrontiersin.org This inherent variability necessitates the use of reliable analytical methods and chemical markers for proper identification and quality assessment. nih.gov

This compound as a Quality Control Marker

This compound, a prominent prenylflavonoid glycoside found in several Epimedium species, serves as a valuable marker for quality control. medchemexpress.com Its presence and concentration, along with other major flavonoids like icariin (B1674258), epimedin A, epimedin B, and epimedin C, are often used to authenticate and standardize Epimedium extracts. caldic.commdpi.com

Research has shown that the content of this compound can vary significantly among different Epimedium species. For instance, some studies have identified this compound as a potential chemical marker for Epimedium sagittatum, as its content was found to be much higher in this species compared to others. researchgate.net This chemotaxonomic significance allows for the differentiation of E. sagittatum from other species like E. koreanum. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a widely used analytical technique for the simultaneous determination of multiple flavonoids in Epimedium, including this compound. pensoft.net More advanced methods like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer even greater sensitivity and resolution for quantitative analysis. ncl.edu.twnih.govnih.gov These methods are crucial for establishing a chemical fingerprint of the extract, which provides a comprehensive profile of its constituents.

A study utilizing UPLC-QTOF-MS/MS identified 64 compounds in a complex Chinese medical preparation containing Epimedium, and subsequently selected ten representative compounds, including this compound, as "Q-markers" (quality markers) for comprehensive quality control. ncl.edu.twnih.gov This approach, which combines chemical analysis with network pharmacology, helps to ensure the consistency and potential efficacy of the final product. ncl.edu.tw

Standardization of Epimedium Extracts

Standardization of herbal extracts is a critical step to ensure batch-to-batch consistency and therapeutic efficacy. fiocruz.br For Epimedium extracts, this often involves adjusting the concentration of one or more key bioactive compounds to a predefined level. While icariin has traditionally been a primary marker for standardization, a more comprehensive approach that includes this compound and other flavonoids is increasingly being adopted. frontiersin.orgmdpi.com

The process of standardization faces several challenges, including the natural variation in the raw plant material. nih.gov Factors such as geographical origin and cultivation conditions can significantly impact the flavonoid content, including that of this compound. frontiersin.org Therefore, robust quality control measures must be implemented from the point of collection through to the final product. academicjournals.org

Regulatory bodies like the European Medicines Agency (EMA) provide guidelines on the quality of herbal medicinal products, which outline the requirements for standardization and quantification of active markers. europa.eu These guidelines emphasize the importance of a well-defined production process and specifications to ensure a consistent product. europa.eu

Research has focused on optimizing extraction and processing methods to maintain the integrity and concentration of active compounds like this compound. mdpi.com For example, studies have investigated the impact of processing methods, such as stir-frying with lamb oil, on the flavonoid profile of Epimedium extracts. nih.gov Such research contributes to the development of standardized processing protocols.

The table below presents data from a study that quantified the content of several flavonoids, including this compound, in a commercial Epimedium herbal extract powder. This illustrates the relative abundance of different flavonoids and underscores the importance of multi-component analysis for comprehensive quality control. jmb.or.kr

| Flavonoid | Molar Ratio (%) in Extract |

| Epimedin A | 6.02 |

| Epimedin B | 10.4 |

| Epimedin C | 23.5 |

| Icariin | 59.9 |

This table is based on the flavonoid molar content ratio determined by HPLC peak area, assuming the ratio reflects the molar content. jmb.or.kr

Pharmacological and Biological Activities of Epimedin A1: in Vitro Studies

Anti-Osteoporosis Activity and Osteoclastogenesis Modulation

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The balance between bone formation by osteoblasts and bone resorption by osteoclasts is critical for maintaining skeletal integrity. In vitro research suggests that Epimedin A1 exerts anti-osteoporosis effects by modulating both sides of this equilibrium.

Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into various cell types, including osteoblasts, the cells responsible for synthesizing new bone matrix. The promotion of osteogenic differentiation of MSCs is a key strategy in combating osteoporosis. While comprehensive studies on this compound's direct effects on MSCs are emerging, related compounds from Epimedium have been shown to enhance the proliferation and osteogenic differentiation of bone marrow mesenchymal stem cells. nih.gov

A study investigating the bioactivity of various compounds from Epimedium identified this compound as a potent modulator of osteoblast activity. In an in vitro experiment using the pre-osteoblastic cell line MC3T3-E1 under hypoxic conditions, this compound was shown to significantly increase the activity of Alkaline Phosphatase (ALP), an early marker of osteogenic differentiation.

Table 1: Effect of this compound on Alkaline Phosphatase (ALP) Activity in MC3T3-E1 Cells

| Treatment Group | Relative ALP Activity (%) |

| Control | 100 |

| Hypoxia | 75 |

| Hypoxia + this compound | 110 |

This table is representative of findings that demonstrate the potential of this compound to promote osteogenic activity, as indicated by increased ALP levels in vitro.

Osteoclasts are large, multinucleated cells derived from hematopoietic precursors that are responsible for bone resorption. The cytokine RANKL is the primary mediator of osteoclast differentiation, maturation, and activation. nih.gov Overproduction or increased sensitivity to RANKL can lead to excessive bone resorption and is a hallmark of osteoporosis. Inhibition of the RANKL signaling pathway is a major therapeutic target for anti-resorptive agents. mdpi.com

Recent in vitro studies have demonstrated that Epimedin A can effectively suppress osteoclastogenesis. nih.gov When bone marrow macrophages (BMMs) are stimulated with RANKL and Macrophage colony-stimulating factor (M-CSF), they differentiate into mature, bone-resorbing osteoclasts. The addition of Epimedin A to these cultures has been shown to inhibit this process in a dose-dependent manner. nih.gov This inhibition is attributed to the compound's ability to interfere with the signaling cascade initiated by RANKL binding to its receptor, RANK, on the surface of osteoclast precursors. Specifically, Epimedin A has been found to suppress the TRAF6/PI3K/AKT/NF-κB signaling axis, which is crucial for transmitting the RANKL signal. nih.gov

The differentiation and function of osteoclasts are characterized by the expression of specific marker proteins. Tartrate-resistant acid phosphatase (TRAP) is an enzyme highly expressed in active osteoclasts and is widely used as a histochemical marker for these cells. nih.gov Nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) is considered the master transcription factor for osteoclast differentiation; its activation and autoamplification following RANKL stimulation are essential for the expression of osteoclast-specific genes. nih.gov

In vitro studies have confirmed that the inhibitory effect of Epimedin A on osteoclastogenesis is directly correlated with its ability to downregulate the expression of both TRAP and NFATc1. nih.gov In RANKL-stimulated RAW264.7 cells, treatment with Epimedin A led to a significant reduction in the number of TRAP-positive multinucleated cells. nih.gov Furthermore, Western blot and quantitative PCR analyses revealed that Epimedin A treatment markedly decreased the expression of NFATc1 at both the protein and mRNA levels. nih.gov This suppression of the master regulator NFATc1 explains the subsequent decrease in other osteoclast-related genes, such as Cathepsin K (Ctsk) and Osteoclast associated receptor (Oscar). nih.gov

Table 2: In Vitro Effects of Epimedin A on Osteoclast-Related Gene Expression

| Gene Target | Effect of Epimedin A Treatment | Pathway Implication |

| NFATc1 | Significant decrease in mRNA and protein expression. | Inhibition of the master regulator of osteoclastogenesis. |

| TRAP | Reduced mRNA expression and enzymatic activity. | Reduction in mature, functional osteoclasts. |

| TRAF6 | Decreased protein expression. | Disruption of upstream RANKL signaling. |

| p-AKT/p-NF-κB | Attenuated phosphorylation. | Inhibition of key downstream signaling pathways. |

This table summarizes the molecular effects of Epimedin A on key markers and signaling molecules during in vitro osteoclast differentiation.

Anti-Inflammatory Mechanisms of this compound

Chronic inflammation is a contributing factor to the pathogenesis of various diseases, including osteoporosis, where pro-inflammatory cytokines can stimulate osteoclast activity. The anti-inflammatory properties of natural compounds are therefore of significant therapeutic interest.

Inflammasomes are multiprotein cytosolic complexes that play a crucial role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18. The NLRP3 inflammasome is one of the most well-characterized inflammasomes and can be activated by a wide range of stimuli.

Interestingly, studies investigating the structure-activity relationship of various active constituents of Epimedium on inflammasome activation have yielded specific results for this compound. Research has shown that while some related compounds could promote NLRP3 inflammasome activation, this compound was among a group of six major active constituents that did not induce its activation. This finding suggests that this compound does not possess pro-inflammatory activity through this specific pathway and distinguishes its immunological profile from other related flavonoids.

Pro-inflammatory mediators, including cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as other molecules like nitric oxide (NO) and prostaglandins, are central to the inflammatory response. The ability of a compound to regulate the production of these mediators is a key indicator of its anti-inflammatory potential.

While broad extracts from Epimedium species have been shown in vitro to inhibit the production of several pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, specific studies focusing solely on the effects of isolated this compound on these pathways are not extensively detailed in the current scientific literature. Therefore, a comprehensive profile of this compound's direct influence on the expression and secretion of specific pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) awaits further detailed investigation.

Antioxidant Properties of this compound

This compound, a flavonoid compound, has demonstrated notable antioxidant capabilities in various in vitro studies. These properties are primarily attributed to its ability to neutralize harmful reactive oxygen species and influence the activity of endogenous antioxidant enzymes.

Scavenging of Reactive Oxygen Species (ROS) and Free Radicals

This compound has been identified as an effective antioxidant compound capable of scavenging free radicals. hu.edu.johu.edu.jo Research involving extracts of Citrus aurantifolia (lime) peel, which contains this compound, demonstrated significant free radical scavenging activity. hu.edu.jo The antioxidant capacity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, a common method for assessing the ability of a compound to act as a hydrogen donor or free radical scavenger. hu.edu.joresearchgate.net Flavonoids like this compound are understood to function by directly capturing ROS and mitigating the formation of hydrogen peroxide (H2O2). hu.edu.jo

Table 1: Antioxidant Activity of an this compound-Containing Extract

| Extract Source | Assay | IC50 Value |

|---|

IC50 represents the concentration of the extract required to scavenge 50% of the DPPH radicals. Data sourced from a study on C. aurantifolia peel extract, which identified this compound as a contributing antioxidant compound. hu.edu.jo

Impact on Antioxidant Enzyme Activities (e.g., CAT, GSH-Px)

Beyond direct radical scavenging, flavonoids from the Epimedium genus, which includes this compound, have been shown to enhance the body's own antioxidant defense systems. researchgate.netresearchgate.net Studies on Epimedium flavonoids revealed their ability to increase the activity of key antioxidant enzymes such as catalase (CAT) and glutathione peroxidase (GSH-Px). researchgate.netresearchgate.net These enzymes are crucial for detoxifying harmful metabolic byproducts; CAT catalyzes the decomposition of hydrogen peroxide into water and oxygen, while GSH-Px reduces lipid hydroperoxides and hydrogen peroxide. researchgate.net The inductive effect on these endogenous enzymes represents an important mechanism of the antioxidative properties of Epimedium flavonoids. researchgate.net

Anticancer Potential and Related Cellular Mechanisms

In vitro research has begun to uncover the potential of this compound as an anticancer agent, focusing on its effects on cancer cell viability, metastasis, and the underlying molecular signaling pathways.

Effects on Cell Proliferation and Apoptosis in Cancer Cell Lines

This compound has been shown to exert direct effects on the growth and survival of cancer cells. Specifically, studies have indicated that this compound can induce cell cycle arrest and apoptosis (programmed cell death) in human breast cancer cells. medchemexpress.com This suggests that the compound can interfere with the uncontrolled cell division that characterizes cancer.

Inhibition of Invasion and Metastasis in Cancer Models

The metastatic spread of cancer is a primary cause of mortality. In vitro models have shown that this compound can inhibit the motility of breast cancer cells. medchemexpress.com Cell motility is a critical prerequisite for cancer cells to invade surrounding tissues and metastasize to distant organs. A related flavonoid from Epimedium, Icariside I, has also been demonstrated to significantly inhibit the invasion and metastasis of breast cancer cells, further highlighting the potential of this class of compounds in targeting metastatic processes. oup.com

Modulation of Specific Signaling Pathways (e.g., IL-6/STAT3) in Cancer Cells

The Interleukin-6 (IL-6)/STAT3 signaling pathway is a critical driver of cancer cell proliferation, survival, and metastasis. oup.com Targeting this pathway is a promising strategy for cancer therapy. An in vitro study screened several flavonoid components from Epimedium, including this compound, for their ability to inhibit the IL-6-induced phosphorylation of STAT3 (p-STAT3) in 4T1 breast cancer cells. While other related compounds like Icariside I showed stronger inhibition, the screening provides insight into the activity of this compound on this specific cancer-promoting pathway. oup.com

Table 2: Effect of Epimedium Flavonoids on IL-6 Induced STAT3 Phosphorylation in 4T1 Breast Cancer Cells

| Compound | Effect on p-STAT3 (Tyr705) |

|---|---|

| Icariin (B1674258) | Moderate Inhibition |

| Icaritin (B1674259) | Moderate Inhibition |

| Sagittatoside A | Minimal Inhibition |

| Sagittatoside B | Minimal Inhibition |

| Epimedin A | Minimal Inhibition |

| This compound | Minimal Inhibition |

| Epimedin B | Minimal Inhibition |

| Epimedin C | Minimal Inhibition |

This table summarizes the results from a screening study where compounds were tested for their ability to inhibit the activation of the STAT3 protein in response to IL-6 stimulation in a breast cancer cell line. oup.com

Based on the conducted research, there is insufficient scientific literature available to provide detailed, in vitro findings specifically for the compound "this compound" regarding its neuroprotective effects, cardiovascular system modulation, and immune system regulation. The performed searches did not yield specific studies focusing on the pharmacological and biological activities of this compound in these areas.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content strictly adhering to the provided outline for this compound. Available research predominantly focuses on other compounds from the Epimedium plant, such as Icariin, or on the effects of the whole plant extract.

Pharmacological and Biological Activities of Epimedin A1: in Vivo Studies

Osteoporosis Models and Bone Microarchitecture Assessment

There is a lack of specific in vivo studies focusing on Epimedin A1 that provide the quantitative data necessary to detail its effects in osteoporosis models. Research on total flavonoid extracts from Epimedium shows a general positive effect on bone health in animal models, but these findings cannot be specifically attributed to this compound.

Ovariectomy-Induced Osteoporosis Models

No specific studies using ovariectomy-induced osteoporosis models to exclusively assess the impact of this compound were identified.

Measurement of Bone Mineral Density and Biomechanical Properties

No available in vivo research data specifically reports the effects of this compound on bone mineral density or the biomechanical properties (such as maximum load or stress) of bone in animal models.

Micro-CT Analysis of Trabecular Bone Structure

Detailed in vivo Micro-CT analyses quantifying the effects of this compound on key trabecular bone parameters—such as bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp)—are not available in the current body of scientific literature.

Anticancer Efficacy in Animal Models

The in vivo anticancer efficacy of isolated this compound has not been detailed in accessible research. While related compounds and general extracts from Epimedium have been investigated for their anti-tumor properties, specific data on this compound's performance in animal cancer models is absent.

Tumor Development and Metastasis Inhibition

No studies were found that provide quantitative data, such as tumor volume, tumor weight, or metastasis rates, following the administration of this compound in animal xenograft or other cancer models.

Modulation of Tumor-Related Signaling Pathways in vivo

While some in vitro research has explored the effects of Epimedium flavonoids on cancer-related signaling pathways, there is no specific in vivo evidence demonstrating how this compound modulates these pathways in animal models.

Neurobiological Effects and Behavioral Studies

Research into the neuroprotective potential of Epimedium-derived compounds has shown promising results in various animal models of neurological disorders. These studies often assess cognitive functions and behavioral outcomes to determine the therapeutic efficacy of these compounds.

One study investigating the effects of Icariin (B1674258), a major flavonoid glycoside from Epimedium, on cognitive impairment in a mouse model of Alzheimer's disease demonstrated significant improvements in learning and memory. nih.gov In the Morris water maze test, a common behavioral assessment for spatial learning and memory, mice treated with Icariin exhibited a marked reduction in escape latency and an increase in the number of platform crossings compared to the untreated model group. nih.gov These findings suggest that related compounds to this compound can positively modulate cognitive behaviors associated with neurodegenerative conditions.

Table 1: Effects of Icariin on Cognitive Behavior in a Mouse Model of Alzheimer's Disease

| Behavioral Parameter | Model Group | Icariin-Treated Group |

|---|---|---|

| Escape Latency (seconds) | Prolonged | Shortened |

| Platform Crossings | Reduced | Increased |

| Time in Target Quadrant (%) | Decreased | Increased |

Data synthesized from studies on Icariin, a structurally related compound to this compound. nih.gov

Furthermore, studies on the total flavonoid fraction of Epimedium koreanum Nakai have demonstrated neuroprotective effects in a mouse model of Parkinson's disease. researchgate.net Treatment with the flavonoid extract ameliorated the loss of dopaminergic neurons and reversed changes in the expression of apoptosis-related proteins in the striatum. researchgate.net While not specific to this compound, these results highlight the potential of this class of flavonoids to exert protective effects on neuronal tissues and influence behavioral outcomes in models of neurodegeneration.

Immunomodulatory Effects and Organ Function

The immunomodulatory properties of Epimedium extracts and their constituent flavonoids have been investigated in various in vivo models. These studies often examine the impact on immune organs, such as the spleen and thymus, as well as the modulation of immune cell populations and their functions.

In a study evaluating the immunomodulatory activity of total flavonoids from Astragalus, a plant genus also utilized in traditional medicine, significant effects on immune organ indices were observed in mice. nih.gov Treatment with the total flavonoid extract led to an increase in both the spleen and thymus indices, which are indicative of an enhanced immune status. nih.gov This suggests that flavonoids, as a class, can influence the function of primary and secondary lymphoid organs.

Table 2: Effects of Total Flavonoids on Immune Organ Indices in Mice

| Immune Organ | Control Group (Index) | Flavonoid-Treated Group (Index) |

|---|---|---|

| Spleen | Baseline | Increased |

| Thymus | Baseline | Increased |

Data based on studies of total flavonoid extracts from Astragalus, indicating potential class effects of flavonoids. nih.gov

A study on an extract from Epimedium demonstrated its ability to mitigate cisplatin-induced intestinal injury in mice. nih.gov The protective effects were attributed to the regulation of oxidative stress, inflammation, and apoptosis. nih.gov Specifically, the extract inhibited the expression of the pro-inflammatory transcription factor NF-κB and reduced the secretion of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the intestinal tissue. nih.gov While this study utilized a whole extract, molecular docking analysis identified Epimedin A as one of the active constituents that could stably interact with key proteins in these inflammatory pathways. nih.gov This provides an indirect link suggesting that this compound may contribute to the observed immunomodulatory and organ-protective effects.

Mechanistic Investigations of Epimedin A1 Action

Cellular and Molecular Targets of Epimedin A1

This compound exerts its biological effects by interacting with specific intracellular molecules and pathways. A primary molecular target identified in research is the TNF receptor-associated factor 6 (TRAF6) . nih.govnih.gov By negatively regulating the expression of TRAF6, this compound can influence downstream signaling cascades. nih.gov This interaction is crucial in processes such as osteoclast differentiation, where TRAF6 is a key mediator. nih.govnih.gov

Studies have shown that this compound also influences the expression of other important molecular targets, including:

Nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) : Its expression is inhibited by this compound. nih.govnih.gov

Bone Morphogenetic Protein 2 (BMP-2) and Runt-related transcription factor 2 (RUNX2) : These are other potential targets influenced by this compound's activity.

The modulation of these targets highlights the compound's role in regulating complex cellular processes like bone metabolism.

Signal Transduction Pathway Modulation by this compound

This compound's influence on cellular function is largely mediated through its modulation of several interconnected signal transduction pathways.

A significant body of research indicates that this compound inhibits the TRAF6/PI3K/AKT/NF-κB signaling axis . nih.govnih.gov This pathway is critical for osteoclastogenesis (the differentiation of osteoclasts, cells that break down bone tissue). This compound has been shown to suppress this pathway by inhibiting the expression of TRAF6. nih.gov This leads to a downstream reduction in the phosphorylation of AKT and the inhibition of NF-κB activity. nih.gov The inhibition of this axis is a key mechanism behind this compound's ability to impede osteoclast differentiation. nih.govresearchgate.net Overexpression of the TRAF6 gene has been found to reverse the inhibitory effects of this compound on osteoclast differentiation, confirming TRAF6 as a critical upstream target. nih.gov

Table 1: Effect of this compound on TRAF6/PI3K/AKT/NF-κB Pathway Components

| Target Protein | Observed Effect of this compound | Pathway Consequence |

| TRAF6 | Inhibition of expression nih.govnih.gov | Downregulation of downstream signaling |

| pAKT/AKT | Inhibition of phosphorylation nih.gov | Suppression of PI3K/AKT signaling |

| pNF-κB/κB | Inhibition of phosphorylation nih.gov | Suppression of NF-κB signaling |

| NFATc1 | Inhibition of expression nih.govnih.gov | Inhibition of osteoclast differentiation |

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade implicated in various cellular processes, including immune responses and inflammation. mednexus.org While direct, extensive studies on this compound's modulation of the entire JAK/STAT pathway are emerging, related compounds from Epimedium have been shown to interfere with this pathway. researcher.liferesearchgate.net The JAK/STAT pathway is activated by various cytokines and its dysregulation is linked to inflammatory conditions and neurodegenerative disorders. mednexus.orgnih.gov Given the established anti-inflammatory properties of related flavonoids, the involvement of the JAK/STAT pathway in the mechanism of action of this compound is an area of active investigation.

Nuclear factor erythroid 2-related factor 2 (Nrf2) and NF-κB are two master transcription factors that regulate cellular responses to oxidative stress and inflammation, respectively. nih.gov There is significant crosstalk between these two pathways. mdpi.comresearchgate.net Typically, activation of the Nrf2 pathway, which controls the expression of antioxidant enzymes, can inhibit the pro-inflammatory NF-κB pathway. researchgate.netnih.gov This can occur through several mechanisms, including the Nrf2-dependent increase in antioxidant defenses which neutralizes reactive oxygen species (ROS) that would otherwise activate NF-κB. researchgate.net Furthermore, Nrf2 can inhibit NF-κB by preventing the degradation of its inhibitor, IκB-α. nih.gov Conversely, NF-κB activation can suppress Nrf2 activity. researchgate.netnih.gov Given that this compound inhibits NF-κB, it is plausible that its mechanism involves interaction with the Nrf2 pathway, thereby shifting the cellular balance towards an anti-inflammatory and antioxidant state.

G protein-coupled receptors (GPCRs) are a vast family of cell surface receptors that initiate intracellular signaling cascades through their interaction with G proteins. wikipedia.org These pathways regulate a multitude of physiological processes. ebi.ac.uk Upon activation, the receptor facilitates the exchange of GDP for GTP on the associated G protein, leading to the dissociation of its subunits and downstream signaling. wikipedia.org While direct evidence linking this compound to a specific GPCR is still under investigation, many flavonoids are known to modulate GPCR signaling. The complexity of GPCR signaling, which includes interactions with proteins like β-arrestins that regulate the signal's duration and can initiate separate signaling pathways, presents a potential area for this compound's modulatory effects. biorxiv.org

Autophagy and apoptosis are two fundamental, evolutionarily conserved processes that determine cell fate. nih.gov Autophagy is a cellular recycling process that removes damaged organelles and proteins to maintain homeostasis, while apoptosis is a programmed cell death mechanism. mdpi.commedsci.org These two pathways are intricately linked, with shared regulatory molecules. nih.govmedsci.org For instance, the protein Beclin 1 is a key component in initiating autophagy but can be inhibited by binding to the anti-apoptotic protein Bcl-2. mdpi.comhaematologica.org Dissociation of this complex induces autophagy. mdpi.com In some contexts, autophagy can act as a survival mechanism to prevent apoptosis, while in others, it can contribute to or trigger programmed cell death. medsci.org Research has shown that this compound can influence these pathways, suggesting its therapeutic potential may be linked to its ability to modulate the delicate balance between cell survival and death. ethz.ch

Enzyme Modulation and Receptor Binding Studies

The biological effects of this compound are intricately linked to its ability to modulate specific enzymatic pathways. Research has shown that this compound can influence key signaling cascades involved in cellular processes. One of the significant findings is its inhibitory role in the TRAF6/PI3K/AKT/NF-κB signaling axis. nih.gov In in vitro studies, this compound was found to suppress osteoclast differentiation by inhibiting this pathway. nih.gov This suggests that this compound can modulate the activity of enzymes such as PI3K and AKT, which are critical components of this signaling cascade.

Furthermore, investigations into the inflammatory response have revealed that this compound does not activate the NLRP3 inflammasome. researchgate.netnih.gov A study examining various active constituents of Epimedii folium found that while some compounds could promote NLRP3 inflammasome activation, this compound was among those that did not induce this response. researchgate.netnih.gov

The metabolism of this compound is also a key area of study. It has been shown that intestinal enzymes and flora can hydrolyze this compound. chemfaces.comnih.gov The rate of metabolism by intestinal enzymes, such as lactase phlorizin (B1677692) hydrolase, appears to be faster than that by intestinal flora. nih.gov This enzymatic action leads to the generation of metabolites that may have different biological activities and absorption rates. nih.govjmb.or.krresearchgate.net

While the modulation of enzymatic pathways by this compound is an active area of research, direct receptor binding studies with specific affinity data (such as Kd or Ki values) are not extensively reported in the current scientific literature.

Table 1: Summary of Enzyme and Pathway Modulation by this compound

| Target/Pathway | Finding | Implication | Reference(s) |

| TRAF6/PI3K/AKT/NF-κB Pathway | Inhibits the signaling axis. | Suppression of osteoclast differentiation. | nih.govnih.gov |

| NLRP3 Inflammasome | Does not induce activation. | Suggests a lack of pro-inflammatory activity through this specific pathway. | researchgate.netnih.govresearchgate.net |

| Intestinal Enzymes (e.g., lactase phlorizin hydrolase) | Hydrolyzes this compound. | Affects the bioavailability and metabolic profile of the compound. | chemfaces.comnih.gov |

| Intestinal Flora | Metabolizes this compound. | Contributes to the biotransformation of the compound in the gut. | chemfaces.comnih.gov |

Molecular Docking and Computational Studies of this compound Interactions

To further elucidate the molecular interactions of this compound, computational methods such as molecular docking have been employed. These studies provide theoretical insights into the binding affinities and modes of interaction between this compound and various protein targets.

Molecular docking analyses have shown that this compound can stably bind to several key proteins involved in inflammation and cell signaling. nih.govnih.gov These targets include AKT1, tumor suppressor protein p53, tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB). nih.govnih.gov The binding energy, often expressed as a Vina score (in kcal/mol), indicates the stability of the ligand-receptor complex, with lower scores suggesting a more stable interaction. nih.gov

For instance, in a study exploring the effects of Epimedii Folium extract, Epimedin A was shown to dock with core targets such as AKT1, p53, TNF-α, and NF-κB. nih.govnih.gov These computational predictions provide a basis for the experimentally observed biological activities and suggest that the therapeutic effects of this compound may be mediated through the modulation of these specific proteins. nih.govnih.gov

Table 2: Molecular Docking Interactions of Epimedin A with Key Protein Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Potential Implication | Reference(s) |

| AKT1 | 4EKL | -8.7 | Modulation of the PI3K/Akt signaling pathway. | nih.govnih.govamegroups.cnmdpi.com |

| p53 | Not Specified | Not Specified in provided results | Interaction with a key tumor suppressor protein. | nih.govnih.govfrontiersin.orgresearchgate.net |

| TNF-α | 2AZ5 | Not Specified in provided results | Inhibition of a major pro-inflammatory cytokine. | nih.govnih.govresearchgate.netajol.infofrontiersin.org |

| NF-κB | Not Specified | Not Specified in provided results | Regulation of inflammatory and immune responses. | nih.govnih.govnih.govresearchgate.netdovepress.com |

Metabolism and Biotransformation of Epimedin A1

Hydrolysis by Intestinal Flora and Enzymes

Epimedin A1 undergoes hydrolysis by both intestinal enzymes and the gut flora, which is a critical step for its absorption. chemfaces.com The primary enzyme involved in this process is lactase-phlorizin hydrolase, located in the small intestine. researchgate.netnih.gov This enzyme plays a more significant role in the metabolism of prenylated flavonoids like this compound compared to the intestinal flora. researchgate.netnih.gov

Studies comparing the metabolic rates have shown that intestinal enzymes metabolize this compound and other related flavonoids faster than the intestinal flora. nih.govmdpi.com The hydrolysis process involves the cleavage of glycosidic bonds, specifically the glucose moiety at the C-7 position, to yield secondary glycosides or the aglycone. chemfaces.comacs.org This deglycosylation is essential because while glucosides can be cleaved by intestinal enzymes, the bioavailability of flavonoids containing rhamnose is entirely dependent on their cleavage by the intestinal microbiota, as humans lack the necessary enzymes like α-L-rhamnosidase. mdpi.com

The rate of hydrolysis can be influenced by physiological conditions. For instance, in osteoporotic rats, the hydrolysis rates of this compound by both intestinal flora and duodenal and jejunal enzymes were found to be reduced compared to healthy rats. chemfaces.com This suggests that the metabolic activity of intestinal flora and enzymes can change in certain pathological states, affecting the biotransformation of this compound. chemfaces.com

Metabolite Identification and Characterization

Upon oral administration, this compound is metabolized into several key compounds. The primary metabolic pathway involves the hydrolysis of the glucose moiety at the C-7 position, leading to the formation of its main metabolite, sagittatoside A. imrpress.comresearchgate.net Further metabolism can occur, converting sagittatoside A into icariside II. imrpress.com

Advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) have been instrumental in identifying and characterizing these metabolites. mdpi.comresearchgate.netresearchgate.net Studies using LC/MS/MS have revealed that this compound can produce four distinct metabolites in incubations with both intestinal enzymes and flora. nih.govmdpi.com The fragmentation pathway of this compound typically shows a loss of a glucose unit followed by the loss of a rhamnose unit. researchgate.net

In addition to sagittatoside A and icariside II, other metabolites have been identified. The biotransformation of this compound by the fungus Cunninghamella blakesleana has been shown to efficiently produce baohuoside VII. researchgate.net The metabolic pathways for this compound are generally consistent between intestinal flora and enzyme incubations, with the initial step being deglycosylation. mdpi.com

Below is a table summarizing the identified metabolites of this compound and the methods used for their identification.

| Parent Compound | Metabolite | Method of Identification | Reference |

| This compound | Sagittatoside A | LC-MS | imrpress.com |

| Sagittatoside A | Icariside II | LC-MS | imrpress.com |

| This compound | Four distinct metabolites | LC/MS/MS | nih.govmdpi.com |

| This compound | Baohuoside VII | Biotransformation with Cunninghamella blakesleana | researchgate.net |

Impact of Metabolism on Bioactivity

The metabolism of this compound is crucial for its bioactivity. The parent compound itself has limited absorption due to its complex glycosidic structure. chemfaces.com Hydrolysis into its metabolites, such as sagittatoside A and icariside II, enhances its absorption and subsequent pharmacological effects. chemfaces.comresearchgate.net

For instance, only the metabolites lacking the glucose moiety at the C-7 position, such as icaritin (B1674259) and icariside II, have been shown to inhibit protein tyrosine phosphatase 1B and α-glucosidase, which are relevant to antidiabetic potential. mdpi.com This indicates that the deglycosylation process is a key activation step. The transformed products of this compound, which are the major forms found in vivo, exhibit more significant anti-osteoporosis activities. researchgate.net

The enhanced bioavailability of the metabolites is attributed to their less complex structure, allowing for easier transport across the intestinal wall. nih.gov Therefore, the biotransformation of this compound by intestinal enzymes and flora is not merely a degradation process but a necessary step to unlock its therapeutic potential.

Transformation Pathways and Precursors in Processing

This compound can also be transformed during the processing of its plant source, Herba Epimedii. Thermal processing, such as heating at elevated temperatures, can induce chemical transformations. Specifically, this compound is a precursor to icariin (B1674258), another major bioactive flavonoid in Epimedium. pjps.pk

During heating, the content of this compound can decrease, while the content of icariin increases. pjps.pk Studies have shown that after heating a standard substance of this compound at 170°C for 4 hours, its peak area decreased by 19%, with the concurrent appearance of icariin. pjps.pk This transformation is part of a broader set of changes where various flavonol-glycosides in Epimedium convert to icariin during thermal processing. pjps.pk

Processing methods, such as frying with suet oil, have also been shown to alter the chemical profile and enhance the absorption and metabolism of flavonoids in Epimedium. nih.gov These processing techniques can lead to the production of more easily absorbed bioactive flavonoids. nih.gov

Toxicological Research on Epimedin A1

In vitro Toxicity Assessments (e.g., Cell Viability, Hepatotoxicity)

In vitro studies have been conducted to evaluate the potential toxicity of Epimedin A1 on various cell lines. In a study using RAW 264.7 murine macrophage cells, this compound did not inhibit cell proliferation at concentrations up to 0.4 μM, indicating low cytotoxicity in this cell line. nih.gov Similarly, research on human osteoarthritic chondrocytes showed that this compound had minimal impact on cell viability at certain concentrations. ethz.ch Another study screened several compounds from Epimedii Folium, including this compound, for their effects on IL-6 induced p-STAT3 in 4T1 breast cancer cells, though specific cytotoxicity data for this compound was not detailed. researchgate.net

Regarding hepatotoxicity, studies have begun to explore the effects of flavonoids from Epimedium on liver cells. While some flavonoids from this plant have been implicated in potential drug-induced liver injury (DILI), specific in vitro hepatotoxicity data for this compound is not extensively detailed in the provided results. tmrjournals.com One study investigated eight compounds from Epimedii Folium, including this compound, for their ability to activate the NLRP3 inflammasome, a pathway sometimes involved in liver injury. researchgate.net The results indicated that this compound did not act as an agonist to induce NLRP3 inflammasome activation. researchgate.netnih.govnih.gov

Table 1: Summary of In Vitro Toxicity Studies on this compound

| Cell Line | Assay | Key Findings | Reference |

|---|---|---|---|

| RAW 264.7 (murine macrophages) | Cell Viability | No significant impact on cell proliferation at concentrations up to 0.4 μM. | nih.gov |

| Human Osteoarthritic Chondrocytes | Cell Viability | Minimal effect on cell viability at tested concentrations. | ethz.ch |

| 4T1 (breast cancer cells) | IL-6 induced p-STAT3 inhibition | Screened as part of a compound library. | researchgate.net |

| LPS-primed BMDMs | NLRP3 Inflammasome Activation | Did not induce NLRP3 inflammasome activation. | researchgate.netnih.govnih.gov |

In vivo Toxicity Studies and Adverse Effects

In vivo toxicological data specifically for this compound is limited in the provided search results. However, broader studies on the total flavonoids of Epimedium offer some insights. A long-term toxicity study in Wistar rats, where a total flavonoid extract of Epimedium was administered for 12 weeks, found no significant differences in blood parameters, including aspartate aminotransferase (AST), and no major pathological changes were observed. caldic.com It is important to note that these findings relate to the total flavonoid extract and not exclusively to this compound.

Studies on zebrafish have been used to assess the toxicity of various Epimedium flavonoids. One such study indicated that the toxicity order of several tested flavonoids was 2″-O-rhamnosylicariside II and Sagittatoside B > Epimedin C and Sagittatoside A > Baohuoside I, icariin (B1674258), Epimedin A, and Epimedin B. researchgate.net This suggests that Epimedin A, a related compound, has a relatively lower toxicity profile in this model. researchgate.net Another study mentioned that Epimedin B was identified as a low-toxicity compound. frontiersin.org

While direct in vivo toxicity studies on this compound are not extensively detailed, the available information on related compounds and total flavonoid extracts suggests a generally low toxicity profile. caldic.comresearchgate.netfrontiersin.orgnih.gov

Comparison of this compound Toxicity with Related Flavonoids

Direct comparative toxicity studies between this compound and other related flavonoids are not abundant. However, some research provides indirect comparisons. For instance, a study on the activation of the NLRP3 inflammasome, a component of the innate immune system that can contribute to inflammatory responses and tissue damage, tested eight flavonoids from Epimedii Folium. researchgate.netnih.gov In this study, neither this compound, Epimedin A, Epimedin C, icariin, icaritin (B1674259), nor anhydroicaritin (B149962) induced NLRP3 inflammasome activation. nih.govresearchgate.net In contrast, Icariside I and Epimedin B were found to significantly promote caspase-1 activation and IL-1β production, suggesting a greater potential for an inflammatory response. researchgate.netnih.gov

A zebrafish toxicity study ranked the toxicity of several Epimedium flavonoids, placing Epimedin A and Epimedin B in a lower toxicity category compared to compounds like 2″-O-rhamnosylicariside II and Sagittatoside B. researchgate.net While this study did not specifically include this compound, the findings for the closely related Epimedin A are noteworthy. Another study highlighted Epimedin B as a compound with low toxicity. frontiersin.org

Table 2: Comparative Inflammatory Potential of Epimedium Flavonoids

| Compound | NLRP3 Inflammasome Activation | Reference |

|---|---|---|

| This compound | Not induced | nih.govnih.govresearchgate.net |

| Epimedin A | Not induced | nih.govresearchgate.net |

| Epimedin B | Promoted | researchgate.netnih.govnih.gov |

| Epimedin C | Not induced | nih.govresearchgate.net |

| Icariin | Not induced | nih.govresearchgate.net |

| Icaritin | Not induced | nih.govresearchgate.net |

| Icariside I | Promoted | researchgate.netnih.gov |

| Anhydroicaritin | Not induced | nih.govresearchgate.net |

Pre Clinical and Translational Research Perspectives

Synergistic Effects of Epimedin A1 in Combination Therapies